2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid
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Overview
Description
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid, also known as MPTA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPTA is a thiadiazole derivative, which means it contains a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Scientific Research Applications
- Coumarin derivatives are known for their fluorescence properties. Researchers have investigated the potential of this compound as a fluorescent probe for various applications, including cellular imaging and biosensing .
- Some coumarin derivatives find use as food additives due to their flavor-enhancing properties. Investigating the safety and efficacy of this compound in food applications could be valuable .
- Coumarin-based compounds have been employed in polymer chemistry. Researchers explore their role as additives, stabilizers, or functional components in polymer materials .
- Coumarin derivatives exhibit diverse bioactivities. This compound may have potential as an anticancer agent, anti-inflammatory drug, or antimicrobial agent. Further studies are needed to understand its specific mechanisms .
- Several clinically used drugs contain coumarin skeletons. Investigating this compound’s pharmacological properties could lead to the development of novel drugs with improved efficacy and safety profiles .
- The 1,3,4-thiadiazole unit is present in various bioactive molecules. Researchers have explored its role in anticancer, antimicrobial, and antiepileptic activities. Comparing this compound to existing thiadiazole-based drugs may reveal new therapeutic options .
Fluorescent Probes
Food Additives
Polymer Chemistry
Bioactivity Profiles
Drug Development
1,3,4-Thiadiazole Fragment
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to show anticancer , antimicrobial , and antiepileptic properties, suggesting that they may interact with a variety of biological targets.
Mode of Action
1,3,4-thiadiazole derivatives have been shown to inhibit various isoforms of carbonic anhydrase , which could be a potential mode of action for this compound.
Biochemical Pathways
Given the reported bioactivity profiles of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may influence a range of biochemical pathways.
Result of Action
Based on the reported bioactivity profiles of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may have potential anticancer, antimicrobial, and antiepileptic effects.
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-12-13-11(16-7)17-9(10(14)15)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDVLZCFHFAIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid |
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